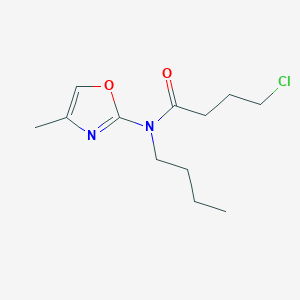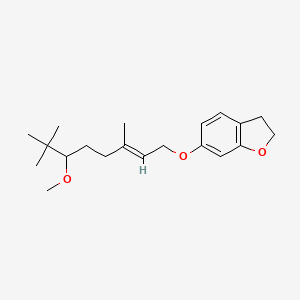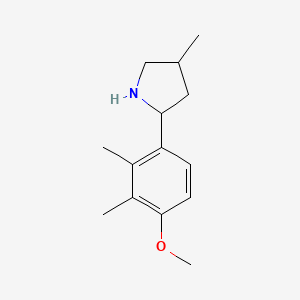
1(3H)-Isobenzofuranone, 3-(3-fluorophenyl)-3-hydroxy-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This particular compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to the isobenzofuran core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration (cyclization) of the resulting ether and decarboxylation . Another approach is the Perkin rearrangement, where a coumarin is reacted with a hydroxide . Industrial production methods often involve the extraction of benzofuran derivatives from coal tar or the dehydrogenation of 2-ethyl phenol .
Chemical Reactions Analysis
3-(3-Fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(3-Fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of neurotransmitter receptors .
Comparison with Similar Compounds
3-(3-Fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Fluoroamphetamine: A stimulant drug that acts as a monoamine releaser with selectivity for dopamine over serotonin.
3-Fluorophenmetrazine: A phenylmorpholine-based stimulant and fluorinated analogue of phenmetrazine.
3-Fluoromethamphetamine: Another stimulant with similar properties to 3-fluoroamphetamine.
The uniqueness of 3-(3-fluorophenyl)-3-hydroxy-5-methoxyisobenzofuran-1(3H)-one lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919475-62-0 |
|---|---|
Molecular Formula |
C15H11FO4 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-3-hydroxy-5-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11FO4/c1-19-11-5-6-12-13(8-11)15(18,20-14(12)17)9-3-2-4-10(16)7-9/h2-8,18H,1H3 |
InChI Key |
QVHJWCDEUNZUQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC2(C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


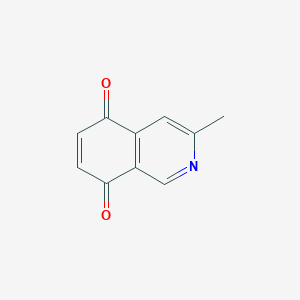
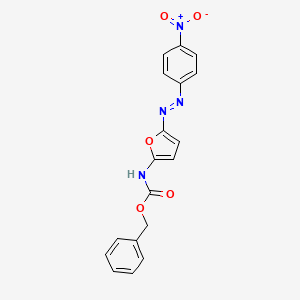
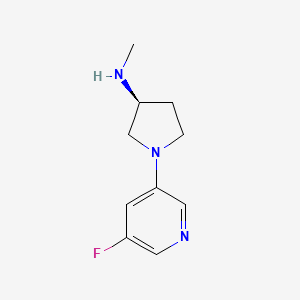

![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
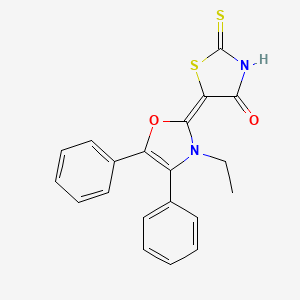
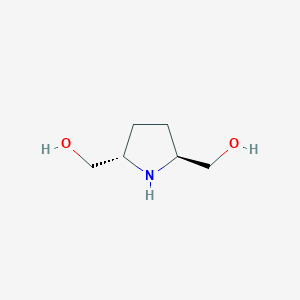

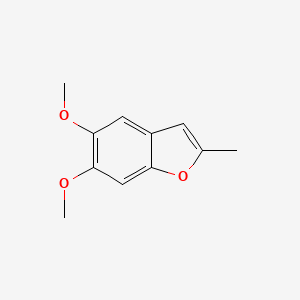
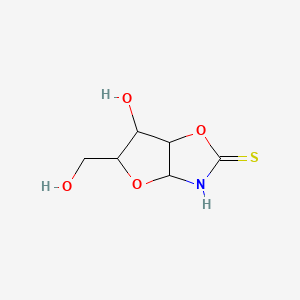
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
